Methyl 2-fluoro-5-(methylsulfonyl)benzoate
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Overview
Description
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a methylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-5-(methylsulfonyl)benzoate can be synthesized through several methods. One common method involves the reaction of methyl 2-fluorobenzoate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
Methyl 2-fluoro-5-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can also participate in hydrogen bonding and van der Waals interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but lacks the methylsulfonyl group.
Methyl 5-(methylsulfonyl)benzoate: Similar structure but lacks the fluorine atom.
2-Fluoro-5-methylbenzenesulfonyl chloride: Similar structure but contains a sulfonyl chloride group instead of an ester group
Uniqueness
Methyl 2-fluoro-5-(methylsulfonyl)benzoate is unique due to the presence of both the fluorine atom and the methylsulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The fluorine atom enhances its reactivity, while the methylsulfonyl group increases its solubility and stability .
Properties
IUPAC Name |
methyl 2-fluoro-5-methylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULWANKRMSPEGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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